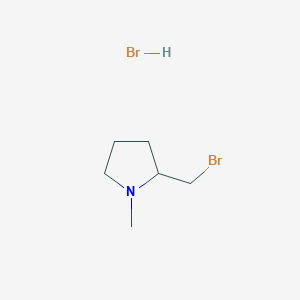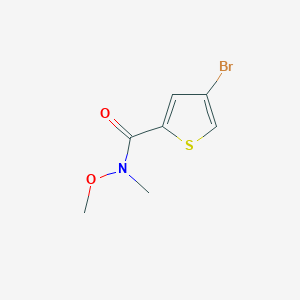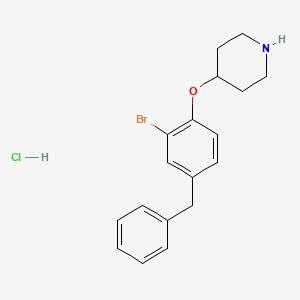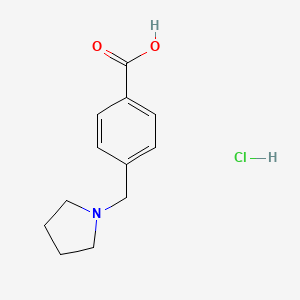
3-(溴甲基)-2-甲基-6-(三氟甲基)吡啶
描述
3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C8H7BrF3N and its molecular weight is 254.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农药工业
3-(溴甲基)-2-甲基-6-(三氟甲基)吡啶: 是活性农药成分中的一个关键结构单元。 其衍生物主要用于保护作物免受病虫害 . 该化合物所属的三氟甲基吡啶 (TFMP) 部分已整合到 20 多种获得 ISO 通用名称的农药中 .
医药开发
在制药领域,几种 TFMP 衍生物已获得市场批准,其中五种医药产品含有 TFMP 部分 . 氟原子独特的物理化学性质与吡啶结构相结合,促成了这些化合物的生物活性 .
抗真菌应用
一些 TFMP 衍生物在体外显示出对各种病原体(如Botryosphaeria dothidea、Phompsis sp. 和Sclerotinia sclerotiorum)有希望的抗真菌活性,在特定浓度下有效 . 这表明有可能开发新的抗真菌剂。
杀虫特性
该化合物的衍生物也因其杀虫活性而受到评估。 它们对Mythimna separata 和Spodoptera frugiperda 等害虫显示出中等效果 , 表明它们可用于害虫防治策略。
抗癌研究
在癌症研究领域,TFMP 衍生物已显示出对PC3、K562、Hela 和A549 等细胞系具有某些抗癌活性 . 尽管它们的有效性低于一些已建立的药物,但它们为抗癌药物开发提供了新的途径。
兽医学
TFMP 衍生物扩展到兽医学领域,其中两种含有该部分的产品已获准上市 . 这展示了该化合物的多功能性及其在动物健康方面的潜力。
新型化合物的合成
该化合物在合成新的有机分子时用作中间体。 其独特的结构有助于开发具有所需生物活性和物理性质的化合物 .
未来应用
正在进行的研究表明,未来将发现 TFMP 及其衍生物的许多新应用 . 氟原子性质与吡啶结构的结合为各种科学领域的创新应用打开了可能性。
作用机制
Target of Action
Trifluoromethylpyridines, such as “3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine”, are often used in the development of agrochemical and pharmaceutical compounds . The specific targets of these compounds can vary widely depending on their structure and the specific application.
Mode of Action
The mode of action of trifluoromethylpyridines is also highly dependent on their specific structure and application. In general, the presence of a fluorine atom and a carbon-containing pyridine in their structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Biochemical Pathways
Trifluoromethylpyridines can interact with various biochemical pathways, again depending on their specific structure and application. For example, some trifluoromethylpyridines are used in the synthesis of pesticides that prevent crop losses caused by parasites .
属性
IUPAC Name |
3-(bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c1-5-6(4-9)2-3-7(13-5)8(10,11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBILXBRMQFSGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733151 | |
| Record name | 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917396-30-6 | |
| Record name | 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917396-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1526285.png)
![1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1526287.png)

![4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1526289.png)
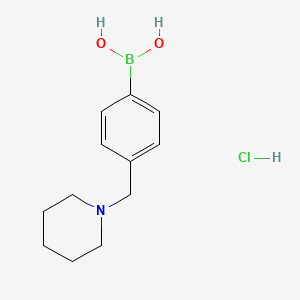
![3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B1526293.png)
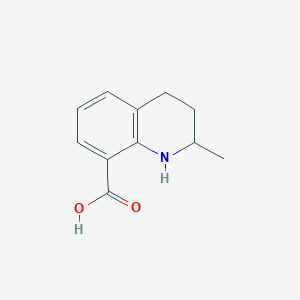
![7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1526296.png)
